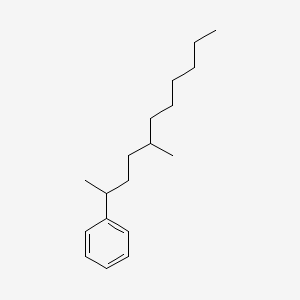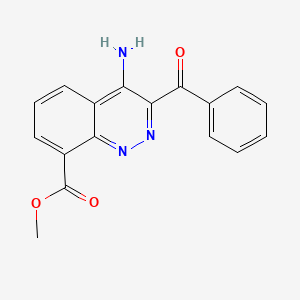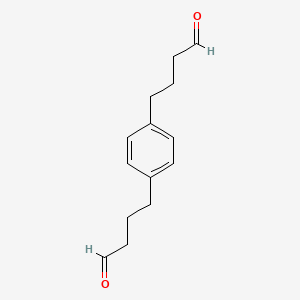![molecular formula C15H21N B14198434 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- CAS No. 909397-02-0](/img/structure/B14198434.png)
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of a broader class of 3-azabicyclo[3.1.0]hexane derivatives, which are known for their biological activity and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including cyclopropanation reactions. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing these compounds . Another method involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable and efficient synthetic routes. For example, the gram-scale cyclopropanation reaction of maleimides with N-tosylhydrazones has been demonstrated to be effective for large-scale production . Additionally, the use of photochemical decomposition of CHF2-substituted pyrazolines offers a practical synthesis route with excellent functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclization, and various oxidizing and reducing agents for modifying the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of complex organic molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives have shown promise as antiviral, antibacterial, and anticancer agents.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicifadine: A nonnarcotic analgesic agent that shares a similar bicyclic structure.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic with a related structure.
Amitifadine: An antidepressant that acts as a reuptake inhibitor of multiple neurotransmitters.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is unique due to its specific substitution pattern, which can confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
909397-02-0 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
Clé InChI |
HMWNRGKKKSJVBR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)








![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
